Methyl 3-methyl-2-nitrobut-3-enoate
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Overview
Description
Methyl 3-methyl-2-nitrobut-3-enoate is an organic compound with the molecular formula C6H9NO4 It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-nitrobut-3-enoate typically involves the nitration of an appropriate precursor. One common method is the nitration of methyl 3-methylbut-3-enoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-nitrobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or nitroalkenes.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group (-OCH3) is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroalkanes or nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of various esters or ethers, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-nitrobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-nitrobut-3-enoate involves its reactivity with various chemical species. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester group can also participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Another nitro-containing ester with similar reactivity.
Methyl 2-nitropropanoate: A nitroalkane with a similar ester group.
Methyl 4-nitrobutanoate: A nitroalkane with a longer carbon chain.
Uniqueness
Methyl 3-methyl-2-nitrobut-3-enoate is unique due to the presence of both a nitro group and an ester group on a butene backbone. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
60049-37-8 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 3-methyl-2-nitrobut-3-enoate |
InChI |
InChI=1S/C6H9NO4/c1-4(2)5(7(9)10)6(8)11-3/h5H,1H2,2-3H3 |
InChI Key |
BCMKIBZGZTXTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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